molecular formula C7H2F12 B1581391 1-Propene, 1,1,2,3,3,3-hexafluoro-, polymer with 1,1-difluoroethene and tetrafluoroethene CAS No. 25190-89-0

1-Propene, 1,1,2,3,3,3-hexafluoro-, polymer with 1,1-difluoroethene and tetrafluoroethene

Cat. No. B1581391
CAS RN: 25190-89-0
M. Wt: 314.07 g/mol
InChI Key: XHGMOUXCWNPJHF-UHFFFAOYSA-N
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Patent
US05549109

Procedure details

As noted above, we prefer to cover at least a portion of the sensor section (102), distal section (104), mid-section (106), or proximal section (108) with a fluoropolymeric composition comprising a copolymer of tetrafluoroethylene, hexafluoropropylene, and vinylidene fluoride or an alloy or mixture of the three. Especially suitable are the series of fluoroplastics known as "THV Fluoroplastics" produced by 3M, particularly THV 200, THV 300, THV 400, and THV 500. Preferred compositions include those which have a melting range between about 115° and 180° C. (by DSC), a melt flow index of 5 to 25 (ASTM 1238), a specific gravity of 1.95-1.98 g/cc (ASTM 792), and elongation at breakage of 500-600% (ASTM 638). Such polymeric compositions are shown, for other uses, in U.S. Pat. No. 4,991,932, U.S. Pat. No. 4,979,799, U.S. Pat. No. 4,986,630, to Herbrects et al; U.S. Pat. No. 4,829,116, and U.S. Pat. No. 4,556,589. The polymeric composition is preferably placed onto the catheter by first extruding the polymeric composition into suitably sized tubing, at least partially cross-linking the polymer (often using radiation such as electron beam), placing the polymer about the catheter, and heating the polymer to shrink it onto the catheter body.
[Compound]
Name
( 102 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 104 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 106 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 108 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])=[C:3]([F:5])[F:4].[F:7][C:8]([F:15])([F:14])[C:9]([F:13])=[C:10]([F:12])[F:11].C(F)(F)=C>>[CH2:3]=[C:2]([F:6])[F:1].[C:9]([F:13])([C:8]([F:15])([F:14])[F:7])=[C:10]([F:12])[F:11].[C:3]([F:5])([F:4])=[C:2]([F:6])[F:1] |f:3.4.5|

Inputs

Step One
Name
( 102 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 104 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 106 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 108 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(=C(F)F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
an alloy or mixture of the three

Outcomes

Product
Name
Type
product
Smiles
C=C(F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.